3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol
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Overview
Description
The compound “3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol” is a chemical substance with a specific molecular structure . It is also known by other names such as Glycerin-α-monomethyl ether, Glycerol 1-monomethyl ether, 3-Methoxy-1,2-propanediol, NSC 6752, and 3-methoxypropane-1,2-diol .
Synthesis Analysis
The synthesis of a similar compound, 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol, was accomplished starting from 4-(2-methoxyethyl)phenol in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file . The molecular formula is C4H10O3 and the molecular weight is 106.1204 .Chemical Reactions Analysis
The chemical reactions involving this compound could include free radical bromination, nucleophilic substitution, and oxidation . These reactions occur at the benzylic position, which is very important for synthesis problems .properties
IUPAC Name |
3-[(4-ethenylphenyl)methoxy]propane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-10-3-5-11(6-4-10)8-15-9-12(14)7-13/h2-6,12-14H,1,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLOEBMSYNOCQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)COCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635015 |
Source
|
Record name | 3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol | |
CAS RN |
149305-62-4 |
Source
|
Record name | 3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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